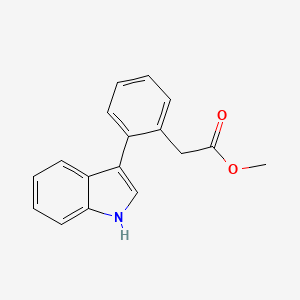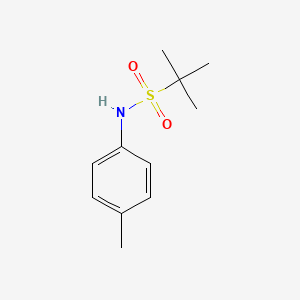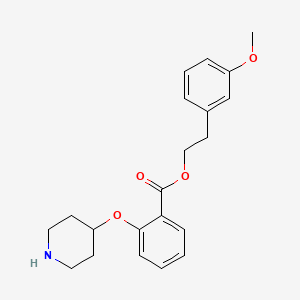
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex quinoline derivatives with diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
- 1,2,3-Benzotriazines
- 4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine
Uniqueness
7-(3-Chloropropoxy)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and therapeutic applications .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
7-(3-chloropropoxy)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H16ClNO/c13-6-2-8-15-11-5-4-10-3-1-7-14-12(10)9-11/h4-5,9,14H,1-3,6-8H2 |
Clave InChI |
UCKBFURQPWBTHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=C(C=C2)OCCCCl)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13883885.png)
![6-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13883889.png)






![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)


![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)

